(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121055-07-0 | |
| Record name | (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Amine
Strategies for Stereoselective Construction of the Bicyclic Skeleton
The rigid bicyclo[2.2.1]heptane core presents a unique synthetic challenge. Achieving the specific (1R,2S,4S) stereochemistry necessitates advanced methods that can selectively form the desired isomers.
Enantioselective Diels-Alder Reaction-Based Synthesis
The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.1]heptane skeleton. acs.org This cycloaddition provides a powerful means to set multiple stereocenters in a single step. To achieve enantioselectivity, chiral auxiliaries or catalysts are employed. For instance, the reaction between cyclopentadiene (B3395910) and a dienophile can be guided by a chiral Lewis acid or an organocatalyst.
One documented approach involves the Diels-Alder reaction of cyclopentadiene with nitroalkenes, which can subsequently be reduced to the target amine. portico.org A known synthetic route to a related compound, rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, utilizes the Diels-Alder reaction between cyclopentadiene and (£)-3-methyl-1-nitrobut-1-ene. portico.org However, this specific reaction requires high temperatures and generates a mixture of diastereomers, complicating large-scale production and purification. portico.org
More advanced strategies employ chiral auxiliaries on the dienophile to direct the approach of the diene, leading to a single enantiomer of the bicyclic product. Another sophisticated method is the aza-Diels-Alder reaction, where a chiral imine acts as the dienophile. For example, the condensation of ethyl glyoxylate (B1226380) with a chiral amine like (S)-(-)-1-phenylethylamine forms a chiral dienophile. pwr.edu.pl Its reaction with cyclopentadiene in the presence of a Lewis acid proceeds with high stereocontrol, yielding a precursor to the chiral 2-azabicyclo[2.2.1]heptane system. pwr.edu.pl Subsequent chemical transformations can then convert this intermediate into the desired bicyclo[2.2.1]heptan-2-amine.
Diastereoselective Reduction Pathways of Bicyclic Ketones
An alternative and widely used strategy involves the diastereoselective reduction of a prochiral bicyclic ketone, typically bicyclo[2.2.1]heptan-2-one (norcamphor). The stereochemical outcome of the reduction (i.e., the formation of the endo or exo alcohol) is highly dependent on the steric and electronic nature of the reducing agent.
To obtain the (1R,2S,4S)-amine, the key precursor is the corresponding endo-alcohol, (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol. The reduction of norcamphor (B56629) generally yields the endo-alcohol as the major product due to the steric hindrance of the C7-methylene bridge, which directs the hydride attack from the less hindered exo face.
| Reducing Agent | Precursor | Key Outcome | Stereoselectivity |
| Lithium aluminum hydride (LiAlH₄) | 7-(diphenylmethylene)bicyclo[2.2.1]heptan-2-one | Forms the corresponding endo-ol. pbworks.com | High endo selectivity |
| Genetically Engineered S. cerevisiae | rac-5,6-epoxy-bicyclo[2.2.1]heptane-2-one | Bioreduction produces the endo alcohol. | High endo selectivity |
Subsequent conversion of the resulting endo-alcohol to the amine can be achieved through methods such as a Mitsunobu reaction to install an azide (B81097) group, followed by reduction. This pathway ensures that the endo stereochemistry of the alcohol is transferred to the final amine product.
Resolution Techniques for Enantiopure (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine
When a synthetic route produces a racemic or diastereomeric mixture of amines, resolution techniques are required to isolate the pure (1R,2S,4S) enantiomer. These methods exploit the different physical properties of diastereomeric intermediates or the differential interaction with a chiral environment.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a powerful green chemistry tool that utilizes the high stereoselectivity of enzymes, most commonly lipases, to separate enantiomers. This technique is often applied to precursors of the target amine, such as the corresponding alcohol or an amide derivative.
In one method, a racemic mixture of endo-bicyclo[2.2.1]heptan-2-ol is subjected to transesterification catalyzed by a lipase (B570770). A patent describes a process where racemic endo-bicyclo[2.2.1]heptan-2-ol undergoes partial transesterification with 2,2,2-trichloroethyl butyrate (B1204436) in the presence of a mammalian pancreatic lipase. acs.org The enzyme selectively acylates one enantiomer (the (2R)-ol), leaving the other enantiomer ((2S)-ol) unreacted. acs.org The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.
| Enzyme | Substrate | Process | Result |
| Mammalian Pancreatic Lipase | Racemic endo-bicyclo[2.2.1]heptan-2-ol | Transesterification | Separation of (2S)-ol and the butyrate ester of (2R)-ol. acs.org |
| Lipase (e.g., from Candida) | Racemic lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) | Hydrolysis | Selective ring-opening of one enantiomer to form a chiral amino acid. |
| Genetically Engineered S. cerevisiae | Racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one | Asymmetric bioreduction | Kinetic resolution to yield optically pure (+)-epoxyketone and endo-(-)-epoxy-alcohol. |
Chiral Chromatographic Separation, including Supercritical Fluid Chromatography (SFC)
Chiral chromatography provides a direct method for separating enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective technique for this purpose, offering faster separations and reduced solvent consumption compared to traditional HPLC. acs.org
For primary amines like bicyclo[2.2.1]heptan-2-amine, direct separation can be challenging. A common strategy involves derivatizing the racemic amine with a protecting group that contains a UV chromophore, which facilitates both detection and separation. rsc.org For instance, the amine can be converted to a carbamate, such as a 4-nitrobenzyl (pNZ) carbamate. rsc.org The resulting diastereomers can then be efficiently separated on a chiral stationary phase.
A study on a related compound, 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, demonstrated a multigram-scale separation using chiral SFC after protecting the amine as a pNZ-carbamate. rsc.org This highlights the scalability and industrial applicability of the SFC method.
| Technique | Stationary Phase (Example) | Mobile Phase Modifier (Example) | Application |
| Chiral SFC | Chiralpak IC | Isopropyl alcohol with an amine additive | Separation of protected amine enantiomers. libretexts.org |
| Chiral SFC | Crownpak® CR-I (+) | Methanol with an acid additive (e.g., TFA) | Effective for resolving underivatized primary amines. acs.org |
Diastereomeric Salt Formation and Crystallization
A classical and cost-effective method for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid. google.com The resulting salts are diastereomers and thus have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. For example, reacting racemic endo-bicyclo[2.2.1]heptan-2-amine with L-(+)-tartaric acid would produce two diastereomeric salts: [(1R,2S,4S)-amine • L-tartrate] and [(1S,2R,4R)-amine • L-tartrate]. Due to their different crystal packing and solubility in a given solvent, one salt will preferentially crystallize, enabling its isolation by filtration. The pure amine enantiomer is then recovered by treating the isolated salt with a base.
The resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine, a close analogue, has been successfully achieved using (2R,3R)-O,O′-dibenzoyltartaric acid, demonstrating the efficacy of this method for the bicyclo[2.2.1]heptane framework. libretexts.org
Modern Catalytic Asymmetric Synthesis Approaches to the Bicyclo[2.2.1]heptane Amine Framework
Contemporary synthetic strategies for constructing the chiral bicyclo[2.2.1]heptane amine skeleton increasingly rely on catalytic asymmetric methods. These approaches offer significant advantages in terms of efficiency, selectivity, and sustainability over classical resolution techniques. Key modern methodologies include organocatalysis and transition metal catalysis, which provide powerful tools for the enantioselective synthesis of this important structural motif.
Organocatalytic Routes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex chiral molecules. nih.gov For the synthesis of the bicyclo[2.2.1]heptane framework, organocatalytic Diels-Alder reactions are particularly prominent. These reactions can establish the core bicyclic structure with high levels of stereocontrol, which can then be further functionalized to the desired amine.
A notable approach involves the formal [4+2] cycloaddition between α'-ethoxycarbonyl cyclopentenones and nitroolefins. rsc.orgrsc.org This reaction, catalyzed by chiral tertiary amines, provides access to functionalized bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity. rsc.orgrsc.org The carboxylate group at the bridgehead position serves as a versatile handle for further synthetic transformations. The reaction proceeds under mild, metal-free conditions, making it an attractive and operationally simple method. rsc.orgrsc.org
The choice of organocatalyst is crucial for achieving high diastereo- and enantioselectivity. Cinchona alkaloids and their derivatives, as well as proline and its analogues, are commonly employed as catalysts in these transformations. researchgate.net For instance, the reaction of various enones and dienophiles can be directed to form specific stereoisomers by carefully selecting the appropriate primary amine catalyst derived from natural quinine (B1679958) or quinidine.
| Dienophile | Diene | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| α'-Ethoxycarbonyl cyclopentenone | Nitrostyrene | Chiral Tertiary Amine A | Toluene | 82 | 2.3:1 | 88 |
| α'-Ethoxycarbonyl cyclopentenone | Various Nitroolefins | Chiral Tertiary Amine C | Toluene | up to 91 | >20:1 | up to 99 |
Table 1: Examples of Organocatalytic Formal [4+2] Cycloaddition Reactions. Data sourced from rsc.orgrsc.org.
Transition Metal-Catalyzed Syntheses, including Asymmetric Hydrogenation
Transition metal catalysis provides a versatile and highly efficient platform for the synthesis of chiral amines, including those with the bicyclo[2.2.1]heptane scaffold. Asymmetric hydrogenation of prochiral precursors, such as imines or enamines, is a particularly powerful strategy. Rhodium and iridium complexes featuring chiral phosphine (B1218219) ligands are among the most effective catalysts for these transformations.
The asymmetric hydrogenation of cyclic imines containing a pyridyl moiety has been successfully achieved using iridium catalysts with chiral spiro phosphine-oxazoline ligands, yielding nicotine (B1678760) derivatives with excellent enantioselectivity. nih.gov This methodology highlights the potential for asymmetric hydrogenation of cyclic imines to produce chiral amines. While direct asymmetric hydrogenation to this compound is not extensively documented, the hydrogenation of related bicyclic imines represents a promising route. For instance, the rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines, assisted by a thiourea (B124793) cocatalyst, has been shown to produce chiral amines in high yields and enantioselectivities. nih.gov The thiourea is believed to play a crucial role through hydrogen-bonding interactions. nih.gov
Furthermore, iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimines has been developed for the synthesis of chiral amines with an α-stereocenter, demonstrating high turnover numbers and excellent enantioselectivities. rsc.org The reduction of N-aryl β-enamino esters using a Rh-TangPhos catalyst also affords N-aryl β-amino esters with high conversions and enantiomeric excesses. nih.gov These examples underscore the potential of transition metal-catalyzed asymmetric hydrogenation for accessing chiral amines with the bicyclo[2.2.1]heptane core.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclic Imines with Pyridyl Moiety | Iridium/Spiro Phosphine-Oxazoline | High | Excellent |
| Unprotected N-H Imines | Rhodium/Bisphosphine-Thiourea | up to 97 | up to 95 |
| N-Phosphinoylimines | Iridium Tridentate Catalyst | High | Remarkably High |
| N-Aryl β-Enamino Esters | Rhodium/TangPhos | High | up to 96.3 |
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamines. Data sourced from nih.govnih.govrsc.orgnih.gov.
Chemoenzymatic Synthesis of Chiral Bicyclic Amine Precursors
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and sustainable synthetic routes. For the preparation of this compound, chemoenzymatic strategies often focus on the synthesis of chiral precursors, such as enantiopure bicyclic alcohols or ketones, which can then be converted to the target amine.
Enzymatic kinetic resolution is a widely used technique for the separation of racemic mixtures. Lipases are particularly effective for the resolution of racemic bicyclic alcohols and their esters. For example, lipase-catalyzed transesterification has been employed to resolve racemic endo-bicyclo-[2.2.1]-heptane-2-ol, providing access to the optically active (2S)- and (2R)-enantiomers. google.com Similarly, the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae has been reported, yielding the (+)-ketone and the corresponding endo-(-)-alcohol with high enantiomeric excess. researchgate.net
ω-Transaminases are another class of enzymes with significant potential for the asymmetric synthesis of chiral amines. nih.gov These enzymes can catalyze the transfer of an amino group from a donor to a prochiral ketone, producing a chiral amine with high enantioselectivity. While the direct synthesis of this compound using a transaminase has not been extensively detailed in the provided context, the technology has been successfully applied to a wide range of other chiral amines and represents a promising future direction for the synthesis of this target molecule. nih.gov The development of ω-transaminases with tailored substrate specificities through protein engineering continues to expand the scope of this powerful biocatalytic tool. nih.gov
| Racemic Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee, %) |
| endo-Bicyclo-[2.2.1]-heptane-2-ol | Mammalian Pancreatic Lipase | Transesterification | (2S)-endo-bicyclo-[2.2.1]-heptane-2-ol and (2R)-endo-bicyclo-[2.2.1]-heptane-2-ol | High |
| 5,6-Epoxy-bicyclo[2.2.1]heptane-2-one | Genetically Engineered Saccharomyces cerevisiae | Kinetic Resolution (Reduction) | (+)-5,6-Epoxy-bicyclo[2.2.1]heptane-2-one and endo-(-)-5,6-epoxy-bicyclo[2.2.1]heptane-2-ol | >98 (ketone) |
| 2-Azabicyclo[2.2.1]hept-5-en-3-ones | Pseudomonas sp. Lipase | Enantioselective Transesterification/Hydrolysis | Non-racemic chiral 2-azabicyclo[2.2.1]hept-5-en-3-ones | High (E = 90 and 62) |
Table 3: Examples of Chemoenzymatic Synthesis of Chiral Bicyclic Precursors. Data sourced from google.comresearchgate.netresearchgate.net.
Chemical Transformations and Derivatization of 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Amine
Reactivity of the Amine Functionality in Complex Systems
The primary amine group in (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine is the principal site of reactivity, readily undergoing reactions typical of primary amines, such as acylation, sulfonylation, and alkylation. These transformations are fundamental to its use as a chiral auxiliary or as a precursor for more complex molecular architectures.
Acylation and sulfonylation reactions are commonly employed to convert the amine into amides and sulfonamides, respectively. These reactions are often high-yielding and proceed under standard conditions. The resulting amides and sulfonamides are not only stable derivatives but can also act as directing groups for subsequent functionalization of the bicyclic core.
For instance, the acylation of exo-2-aminonorbornane (the racemic mixture containing the (1R,2S,4S) enantiomer) with picolinic acid can be achieved using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling agent in the presence of N,N-Diisopropylethylamine (DIPEA). acs.org This reaction produces the corresponding N-picolinamide, which can serve as a directing group for C-H activation reactions. acs.org Similarly, sulfonamides are readily prepared. The reaction of rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride with 4-methylbenzenesulfonyl chloride in dichloromethane (B109758) (DCM) with triethylamine (B128534) yields the corresponding tosylamide. acs.org
| Reactant | Reagents | Product | Reference |
| exo-2-Aminonorborane | Picolinic acid, HATU, DIPEA, DMF | exo-N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide | acs.org |
| rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride | 4-Methylbenzenesulfonyl chloride, Triethylamine, DCM | rac-(3-exo-Isopropylbicyclo[2.2.1]heptan-2-endoyl)-4-methylbenzenesulfonamide | acs.org |
The nitrogen atom of this compound can be functionalized through alkylation to form secondary or tertiary amines. These reactions can sometimes lead to over-alkylation, producing mixtures of products. tcichemicals.com However, controlled mono-alkylation is achievable under specific conditions. A notable example is the nucleophilic substitution reaction where this compound is reacted with a 2-chloro-9H-purine derivative in the presence of triethylamine to yield an N⁶-substituted adenosine (B11128) analogue. nih.gov This demonstrates the amine's utility in synthesizing complex, biologically relevant molecules. nih.gov
Reductive amination offers an alternative route to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ. While general strategies for reductive amination are well-established, specific examples detailing the reaction with this compound are less commonly detailed in broad literature, though the principles apply. tcichemicals.com The steric hindrance of the bicyclo[2.2.1]heptane framework can influence the reactivity and selectivity of such transformations.
Modifications of the Bicyclo[2.2.1]heptane Core Structure
Beyond the reactivity of the amine group, the rigid bicyclo[2.2.1]heptane skeleton can be selectively modified. These modifications allow for the introduction of new functional groups at various positions on the ring system, further expanding the molecular diversity accessible from this chiral starting material.
The functionalization of C-H bonds at positions peripheral to the amine group represents an advanced strategy for derivatization. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to the bicyclo[2.2.1]heptane scaffold. acs.org In this methodology, the amine is first converted into a directing group, such as a picolinamide (B142947). acs.org This amide then directs a palladium catalyst to selectively activate and functionalize a specific C-H bond. For the amide derived from exo-2-aminonorbornane, arylation occurs regioselectively and stereoselectively at the C-7 position. acs.org This reaction is effective with a range of aryl iodides and bromides, tolerating various functional groups. acs.org
Table of C-7 Arylation of N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide
| Aryl Halide | Product | Yield | Reference |
| 4-Iodotoluene (B166478) | N-((1S,2S,4R,7S)-7-(p-tolyl)bicyclo[2.2.1]heptan-2-yl)picolinamide | 71% | acs.org |
| 1-Iodo-4-methoxybenzene | N-((1S,2S,4R,7S)-7-(4-methoxyphenyl)bicyclo[2.2.1]heptan-2-yl)picolinamide | 65% | acs.org |
| 4-Iodobenzonitrile | N-((1S,2S,4R,7S)-7-(4-cyanophenyl)bicyclo[2.2.1]heptan-2-yl)picolinamide | 62% | acs.org |
Yields correspond to the reaction with the exo-picolinamide derivative. The structure of the product from 4-iodotoluene was confirmed by single-crystal X-ray diffraction. acs.org
The modification of the bicyclo[2.2.1]heptane ring system itself through ring expansion or contraction represents a significant synthetic challenge. Such transformations would lead to novel bicyclic scaffolds with different ring sizes and conformational properties, such as bicyclo[3.2.1]octane or bicyclo[2.1.1]hexane systems. While ring system modifications are a known strategy in carbocyclic chemistry, specific studies detailing ring expansion or contraction reactions originating from this compound are not prominently featured in the surveyed chemical literature. These transformations often require multi-step sequences and specialized reagents, and their application to this specific chiral amine remains an area for further exploration.
Preparation of Advanced Chiral Intermediates and Building Blocks from this compound
This compound is a cornerstone for the synthesis of a wide array of advanced chiral intermediates. Its enantiopure nature is transferred to subsequent products, making it a valuable starting material in asymmetric synthesis and medicinal chemistry.
The amine itself can be prepared in its optically pure form from the corresponding carboxylic acid via a Curtius reaction. google.com Once obtained, it serves as a chiral synthon. For example, it has been incorporated into the structure of A1 adenosine receptor agonists, where the bicyclo[2.2.1]heptan-2-yl group acts as an N⁶-substituent on a purine (B94841) core. nih.gov These complex molecules are synthesized to explore structure-activity relationships for therapeutic applications. nih.gov
Furthermore, its derivatives are used as chiral ligands for transition metal catalysts or as organocatalysts. The derivatization into picolinamides not only allows for peripheral functionalization but also generates chiral intermediates that can be further elaborated. acs.org The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane framework is crucial for inducing asymmetry in chemical reactions when used in a catalytic context.
Examples of Chiral Intermediates Derived from this compound
| Intermediate Class | Description | Application Area | Reference(s) |
| N⁶-Substituted Purines | The amine is coupled to a 2-chloropurine scaffold to form complex nucleoside analogues. | Medicinal Chemistry (A₁AR Agonists) | nih.gov |
| Chiral Picolinamides | Formed by acylation with picolinic acid, these amides are intermediates for directed C-H functionalization. | Synthetic Methodology, Catalysis | acs.org |
| Pyrazole (B372694) Carboxamides | The amine is used as a chiral fragment in the synthesis of pyrazole derivatives investigated as potential pharmaceuticals. | Medicinal Chemistry | google.com |
Synthesis of Chiral Amides and Carbamates
The primary amine group of this compound readily undergoes acylation and related reactions to form a wide range of chiral amides and carbamates. These derivatives are not only stable compounds in their own right but also serve as crucial intermediates in multistep synthetic sequences, including the development of pharmaceutical agents and chiral ligands.
Amide Formation: The most direct method for amide synthesis involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), or through the use of peptide coupling reagents. For instance, various bicyclic amines can be coupled with picolinic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in the presence of a base like DIPEA (N,N-Diisopropylethylamine). acs.org This method provides a general route to N-picolinoyl derivatives. acs.org Another common method involves the reaction with anhydrides; for example, treatment with trifluoroacetic anhydride (TFAA) yields the corresponding trifluoroacetamide (B147638) derivative. acs.org This reaction is often used for protecting the amine group or for introducing a trifluoromethyl moiety. acs.orgacs.org
Carbamate Formation: Carbamates, which are esters of carbamic acid, are frequently synthesized from this compound for use as protecting groups or as key functional groups in biologically active molecules. The formation of a tert-butoxycarbonyl (Boc) protected amine is a standard procedure, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (Et₃N). nih.gov Similarly, other carbamates, such as the 4-nitrobenzyl (pNZ) carbamate, can be prepared by reacting the amine with the corresponding chloroformate, like 4-nitrobenzyl chloroformate, under basic conditions. acs.org These carbamate-protected derivatives are often crystalline solids, which can facilitate purification and handling. acs.org
| Reagent | Product Type | General Conditions | Reference |
|---|---|---|---|
| Picolinic acid / HATU / DIPEA | Amide (Picolinamide) | DMF, Room Temperature | acs.org |
| Trifluoroacetic anhydride (TFAA) | Amide (Trifluoroacetamide) | Suspension in a solvent, 0°C to Room Temperature | acs.org |
| Di-tert-butyl dicarbonate (Boc₂O) / Et₃N | Carbamate (Boc-protected amine) | CH₂Cl₂, 25°C | nih.gov |
| 4-Nitrobenzyl chloroformate / Na₂CO₃ | Carbamate (pNZ-protected amine) | DCM/Water, 0°C to Room Temperature | acs.org |
Formation of Nitrogen-Containing Heterocycles and Spiro Compounds
The bicyclo[2.2.1]heptane framework, with its defined stereochemistry, serves as an excellent chiral template for the synthesis of more complex molecular architectures, including nitrogen-containing heterocycles and spirocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their rigid conformations and three-dimensional diversity.
Nitrogen-Containing Heterocycles: The amine functionality can be elaborated into various heterocyclic rings. A notable example is the synthesis of benzimidazole (B57391) derivatives. Starting from a camphor-derived diamine, a three-step sequence involving nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene (B31998), followed by reduction of the nitro group and subsequent cyclization, yields a 1-substituted-1H-benzo[d]imidazole attached to the bicycloheptane (B81988) skeleton. mdpi.com The bicyclic amine acts as a chiral controller in the formation of the final heterocyclic product. mdpi.com Other complex heterocyclic systems, such as isoindolo[2,1-a]quinazolinones, can be accessed through domino reactions starting from aminocarboxamides derived from the norbornene scaffold. researchgate.net Furthermore, the bicyclic amine can be a key component in aza-Diels-Alder reactions, leading to the formation of fused nitrogenous heterocycles like tetrahydropyridine-aziridine moieties. diva-portal.org
Spiro Compounds: Spiro compounds feature a single atom that is part of two distinct rings. The bicyclo[2.2.1]heptane moiety can be incorporated into such structures, creating highly rigid and sterically defined molecules. One approach involves the synthesis of spiro-oxindoles, where the C2 position of the bicyclo[2.2.1]heptane ring becomes the spiro center. The racemic compound (rac)-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine has been synthesized as an intermediate in the development of methodology towards complex natural products. nih.gov Another class of spiro compounds, spiro-γ-lactams, can be formed through stereoselective cycloaddition reactions. For example, the reaction of 1-azadienes with cyclopentadiene (B3395910) can yield spiro[bicyclo[2.2.1]heptane-2,3′-pyrrolidin]-5-en-5'-one structures, where the bicyclic core dictates the stereochemical outcome of the newly formed spirocyclic system. acs.org
| Target Structure | Synthetic Strategy | Key Intermediate/Reactant | Reference |
|---|---|---|---|
| 1-Substituted-1H-benzo[d]imidazole | Nucleophilic aromatic substitution, reduction, and cyclization | (1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]bicyclo-[2.2.1]heptan-2-amine | mdpi.com |
| Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine | Intermediate in total synthesis | Bicyclo[2.2.1]heptane-based precursors | nih.gov |
| Spiro[bicyclo[2.2.1]heptane-2,3′-pyrrolidin]-5-en-5′-one | [4+2] Cycloaddition (Diels-Alder) | 1-Azadienes and Cyclopentadiene | acs.org |
| Fused Tetrahydropyridine-Aziridine | Aza-Diels-Alder Reaction | 2H-Azirines as dienophiles | diva-portal.org |
Applications of 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Amine in Asymmetric Catalysis and Organic Synthesis
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine as a Chiral Auxiliary
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is set, the auxiliary is removed. The bicyclic structure of this compound provides a well-defined and sterically hindered environment, making it an effective controller of stereochemistry.
The camphor (B46023) framework, from which this compound is derived, has been successfully employed to induce diastereoselectivity in carbon-carbon bond-forming reactions. By attaching this chiral amine to a reactant, one face of the molecule is effectively shielded, forcing the incoming reagent to attack from the less hindered side.
One notable application is in the context of cycloaddition reactions. For instance, organocatalysis has enabled the asymmetric formal [4+2] cycloaddition of dienolates with nitroalkenes to produce highly functionalized bicyclo[2.2.1]heptane-1-carboxylates. In these reactions, chiral amines derived from natural sources can be used to form chiral enamines, which then control the stereochemical course of the reaction, leading to products with high diastereoselectivity and enantioselectivity. rsc.org
Another key area is the Michael addition. The addition of lithium enolates, derived from esters bearing a camphor-based chiral auxiliary, to α,β-unsaturated carbonyl compounds allows for the creation of new stereogenic centers with a high degree of control. rug.nl For example, the dienolate of a camphor-derived 3-methyl-3-butenoate adds to 2-cyclopentenone, yielding a mixture of diastereomers where one isomer is predominant, which has been utilized in the synthesis of natural products like (-)-khusimone. rug.nl
| Reaction Type | Chiral Auxiliary Source | Reactants | Product | Diastereomeric Ratio (d.r.) | Ref |
| Michael Addition | Camphor-derived ester | Dienolate + 2-Cyclopentenone | Substituted cyclopentanone | 67:7:13:3 | rug.nl |
| Michael Addition | N-methylephedrine propanoate | Silylenolate + Enone | 2-methyl-5-oxohexanoate | 87:13 | rug.nl |
| [4+2] Cycloaddition | Organocatalyst | Enal + Nitroalkene | Bicyclo[2.2.1]heptane-1-carboxylate | 3.2:1 | rsc.org |
Beyond forming carbon-carbon bonds, chiral auxiliaries derived from the bicyclo[2.2.1]heptane framework guide the stereochemistry of functional group transformations. The auxiliary's rigid conformation creates a chiral pocket around the reaction center, influencing the trajectory of reagents and leading to the preferential formation of one enantiomer.
A significant example is the directed C(sp³)–H arylation of saturated bicyclic amine scaffolds. acs.org In this methodology, the this compound skeleton is first acylated with picolinic acid. The resulting picolinamide (B142947) acts as a directing group for a palladium catalyst, enabling the selective arylation of a specific C-H bond on the bicyclic framework. The inherent chirality of the amine backbone ensures that this functionalization occurs with high stereocontrol.
| Starting Material | Directing Group | Reaction | Catalyst | Product | Ref |
| (R)-(+)-Bornylamine | Picolinamide | C(sp³)–H Arylation | Pd(OAc)₂ | Arylated bornylamine | acs.org |
| exo-2-Aminonorbornane | Picolinamide | C(sp³)–H Arylation | Pd(OAc)₂ | Arylated norbornane (B1196662) | acs.org |
This compound-Derived Ligands in Asymmetric Metal Catalysis
The most widespread application of this compound is as a chiral precursor for the synthesis of ligands for asymmetric metal catalysis. researchgate.net The amine functionality provides a convenient handle for elaboration into various coordinating groups, such as phosphines, diamines, oxazolines, and N-heterocyclic carbenes (NHCs). These ligands coordinate to a metal center, creating a chiral catalytic complex that can induce high enantioselectivity in a wide array of chemical transformations.
Chiral phosphine (B1218219) ligands are cornerstones of asymmetric catalysis, particularly in hydrogenation reactions. acs.org The rigid bicyclo[2.2.1]heptane backbone, when incorporated into a phosphine ligand, imparts conformational stability to the resulting metal complex, which is crucial for achieving high levels of enantiocontrol. google.com Ligands such as the PennPhos family, which feature a phosphabicyclo[2.2.1]heptane structure, have demonstrated this principle effectively. google.com
Phosphoramidites are another important class of ligands derived from chiral amines. researchgate.net These P,N-ligands are readily synthesized and their electronic and steric properties can be easily tuned. They have shown excellent performance in copper-catalyzed conjugate addition reactions, among others. researchgate.net
| Ligand Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee) | Ref |
| Monophosphite | Rhodium | Hydroformylation | Styrene | 28% | researchgate.net |
| Phosphoramidite | Copper | Conjugate Addition | Acyclic Enone | up to 98% | researchgate.net |
| Bisphosphine (PennPhos) | Rhodium | Hydrogenation | Enamide | >99% | google.com |
Diamine ligands derived from the camphor skeleton are versatile in asymmetric catalysis. nih.govsemanticscholar.org They can act as bidentate chelators for metal ions or function as organocatalysts, often in bifunctional roles where one amine acts as a Brønsted base and the other participates in hydrogen bonding. mdpi.com These diamines have been successfully used to catalyze Michael additions with moderate to high enantioselectivity. nih.govsemanticscholar.org
Oxazoline-containing ligands, such as those based on the 2-azabicyclo[2.2.1]heptane framework, represent another important class. These N,N-ligands have been effectively employed in iridium-catalyzed asymmetric transfer hydrogenation of ketones, providing a route to chiral alcohols with good enantioselectivity. scilit.comdiva-portal.org
| Ligand Type | Catalyst System | Reaction | Substrate | Enantiomeric Excess (ee) | Ref |
| Diamine-Thiourea | Organocatalyst | Michael Addition | Acetylacetone + trans-β-Nitrostyrene | up to 83% (91.5:8.5 er) | researchgate.net |
| Azabicyclo[2.2.1]heptane-Oxazoline | [IrCl₂(COD)]₂ | Transfer Hydrogenation | Acetophenone | up to 79% | diva-portal.org |
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metals and as organocatalysts in their own right. Chiral NHCs are particularly valuable for asymmetric catalysis. Camphor-derived diamines, accessible from the parent amine, can be converted into cyclic amidinium salts, which are the direct precursors to NHCs. nih.gov These precursors can be deprotonated in situ to generate the active NHC catalyst. Camphor-based NHCs have shown significant efficiency in enantioselective reactions, including the classic benzoin (B196080) condensation. nih.gov The synthesis often starts from a camphor-derived diamine which is reacted with an orthoester to form the imidazolinium salt precursor. researchgate.net
| NHC Precursor Source | Reaction | Reactants | Enantiomeric Excess (ee) | Ref |
| Camphor-1,3-diamine | Benzoin Reaction | Benzaldehyde | up to 72% | nih.gov |
This compound in Organocatalysis
While this compound itself is a primary amine, its direct application as a simple Brønsted base or nucleophilic organocatalyst is not extensively documented. Instead, its significance in organocatalysis lies in its use as a chiral scaffold for the synthesis of more complex and highly effective bifunctional organocatalysts. By modifying the amine functionality, researchers have developed a range of catalysts that can promote various asymmetric transformations with high levels of stereocontrol. These catalysts often incorporate additional functional groups that can act in concert with the bicyclo[2.2.1]heptane framework to create a well-defined chiral environment for the catalyzed reaction.
Brønsted Base Catalysis
Derivatives of this compound have been successfully employed in the development of bifunctional Brønsted base organocatalysts. A prominent example is the synthesis of chiral thiourea (B124793) organocatalysts from camphor-derived diamines. nih.govsemanticscholar.org In these systems, the bicyclo[2.2.1]heptane moiety serves as the chiral backbone, while a tertiary amine, often introduced at the C1 position, acts as the Brønsted base. The primary amine at the C2 position is converted into a thiourea group, which functions as a hydrogen-bond donor to activate the electrophile.
This dual activation, where the Brønsted base deprotonates the nucleophile and the thiourea activates the electrophile, has proven to be highly effective in promoting asymmetric Michael additions. For instance, a study on the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene utilized a series of thiourea organocatalysts derived from camphor. semanticscholar.org The catalyst derived from an endo-1,3-diamine demonstrated notable enantioselectivity, highlighting the importance of the stereochemical arrangement of the functional groups on the rigid bicyclic scaffold. semanticscholar.org
Table 1: Performance of a Camphor-Derived Thiourea Organocatalyst in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene semanticscholar.org
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) |
| 10 | Dichloromethane (B109758) | Room Temp. | 24 | >99 | 91.5:8.5 |
Data sourced from a study on stereodivergent synthesis of camphor-derived diamines and their application as thiourea organocatalysts. semanticscholar.org
Nucleophilic Catalysis
In the context of nucleophilic catalysis, the amine group of this compound derivatives can initiate catalytic cycles through the formation of chiral intermediates. The primary amine is often derivatized to create a more effective nucleophilic species or to introduce other functionalities that contribute to the catalytic process.
Furthermore, the synthesis of chiral Schiff bases from this compound and its derivatives opens avenues for their use in reactions where iminium ion or enamine catalysis is operative. ekb.egsemanticscholar.org The rigid bicyclic structure ensures a defined stereochemical environment around the catalytically active species, influencing the stereochemical outcome of the reaction.
Design and Synthesis of Chiral Reagents Incorporating the this compound Moiety
The well-defined stereochemistry and rigid framework of this compound make it an excellent starting material for the design and synthesis of a wide array of chiral reagents, including ligands for metal-catalyzed reactions and chiral auxiliaries.
A notable example is the synthesis of a novel benzimidazole (B57391) derivative from a camphor-derived diamine with a (1S,2S,4R) configuration. mdpi.com The synthesis commenced with the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with (1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-amine. mdpi.com Subsequent reduction of the nitro group and cyclization with 2-(ethoxymethylene)malononitrile afforded the chiral benzimidazole. mdpi.com This multi-step synthesis demonstrates how the bicyclo[2.2.1]heptane amine can be elaborated into more complex chiral structures with potential applications in catalysis and materials science.
Table 2: Synthesis of a Chiral Benzimidazole from a (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine Derivative mdpi.com
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene, K₂CO₃, DMF, 25 °C, 24 h | (1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]bicyclo-[2.2.1]heptan-2-amine | 92 |
| 2 | Catalytic Hydrogenation | H₂, Pd-C, MeOH, 3 bar, 25 °C, 6 h | N¹-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}benzene-1,2-diamine | Not reported |
| 3 | Cyclization | 2-(ethoxymethylene)malononitrile, CH₂Cl₂, 25 °C, 24 h | 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole | 87 |
Data sourced from a study on the synthesis of a camphor-derived benzo[d]imidazole. mdpi.com
Furthermore, derivatives of the bicyclo[2.2.1]heptane system are utilized in the synthesis of chiral amino alcohols and aminodiols, which have found application as ligands in enantioselective additions of organozinc reagents to aldehydes. scirp.org The stereochemical rigidity of the bicyclo[2.2.1]heptane core is instrumental in creating a predictable and effective chiral environment for the metal center, thereby influencing the enantioselectivity of the catalytic transformation.
Stereochemical and Conformational Analysis of 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Amine and Its Derivatives
Computational Chemistry and Theoretical Studies
Computational methods provide profound insights into the structural and electronic properties of molecules, offering a window into conformational landscapes and reactivity patterns that can be difficult to probe experimentally.
Density Functional Theory (DFT) Calculations of Conformational Preferences
Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure and energetics of molecules. For bicyclo[2.2.1]heptane derivatives, DFT calculations are instrumental in determining the relative energies of different conformers and diastereoisomers.
While specific DFT studies focusing solely on the conformational preferences of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine are not prevalent in the provided literature, the methodology has been extensively applied to similar rigid bicyclic systems. For instance, computational investigations of 2-fluorobicyclo[2.2.1]heptan-7-ols have utilized DFT to analyze the potential energy surface by scanning dihedral angles, revealing the most stable conformations. beilstein-journals.org These studies analyze how stereoelectronic interactions, such as intramolecular hydrogen bonds, contribute to the stabilization of specific conformers. beilstein-journals.org Similarly, DFT calculations have been successfully used to predict the conformational populations of C2-symmetric molecules like bicyclo[3.3.1]nonane-2,6-dione, where multiple conformers (e.g., chair-chair and chair-boat) are present. mdpi.com This approach allows for the weighting of different structures to accurately reproduce experimental data, highlighting the importance of considering all low-energy conformers.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing detailed information about intermolecular interactions and the dynamics of self-assembly. This is particularly relevant for understanding how molecules like this compound interact with other molecules or form larger aggregates.
A pertinent example involves the study of two-component supramolecular gels formed from (1R)-(−)-10-camphorsulfonic acid, which contains a rigid bicyclo[2.2.1]heptane ring, and various organic amines. acs.org MD simulations were employed to investigate the gelation process and the underlying intermolecular forces. acs.org The simulations revealed the crucial role of hydrogen bonding, ionic interactions, π–π stacking, and solvophobic forces in the self-assembly of the gelator molecules. acs.org The rigid bicyclic structure of the camphor-based component was shown to promote self-assembly through these non-covalent interactions. acs.org Such studies demonstrate the power of MD simulations in elucidating the complex interplay of forces that govern the intermolecular behavior of systems containing the bicyclo[2.2.1]heptane scaffold.
Quantum Chemical Prediction of Reactivity and Selectivity
Quantum chemical calculations are essential for predicting the reactivity and stereoselectivity of chemical reactions involving bicyclo[2.2.1]heptane derivatives. By modeling the electronic structure of reactants, transition states, and products, these methods can explain observed outcomes and guide synthetic efforts.
For example, quantum-chemical analyses of substituted bicyclo[2.2.1]heptanols have been used to rationalize the role of stereoelectronic interactions in stabilizing certain isomers. beilstein-journals.org Through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, researchers can identify and quantify interactions like intramolecular hydrogen bonds (e.g., nF→σ*OH), which influence both the structure and reactivity of the molecule. beilstein-journals.org Furthermore, these computational methods are fundamental to predicting spectroscopic properties that are sensitive to stereochemistry, such as the chiroptical signals in VCD and ECD spectroscopy. researchgate.net The ability to accurately calculate the VCD/ECD spectra for different stereoisomers allows for a direct comparison with experimental data, enabling confident assignment of absolute configuration and, by extension, predicting the selectivity of chiral recognition processes. researchgate.net
Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic techniques are indispensable for the structural characterization of chiral molecules. For this compound and its derivatives, NMR, VCD, and ECD provide complementary information to unambiguously determine both relative and absolute configurations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the constitution and relative stereochemistry of organic molecules. The chemical shifts (δ), coupling constants (J), and through-space correlations (NOE) provide a wealth of structural information.
For bicyclo[2.2.1]heptane systems, the rigid framework leads to distinct and predictable NMR signals for different isomers. The distinction between exo and endo diastereomers is often straightforward. For example, in derivatives of camphor (B46023), which share the bicyclo[2.2.1]heptane core, the ¹H and ¹³C NMR spectra of different diastereomers show clear differences in chemical shifts, allowing for their unambiguous identification. scirp.orgnih.gov
A powerful NMR-based technique for assigning absolute configuration is the Mosher's amide method. This involves derivatizing the amine with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides. The analysis of the chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of these amides allows for the determination of the absolute configuration of the original amine. This method was successfully applied to determine the absolute configuration of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, a close derivative of the title compound. acs.org
| Compound | Key Proton Signals (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| (1S,2S,4R)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-amine (1a) | 3.36 (ddd, J = 10.6, 4.3, 2.0 Hz, 1H), 2.45 (d, J = 13.0 Hz, 1H), 2.20 (s, 6H), 0.89 (s, 3H), 0.86 (s, 3H) | CDCl₃ | nih.gov |
| (1S,2R,4R)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-amine (2a) | 3.11 (dd, J = 8.7, 5.1 Hz, 1H), 2.74 (d, J = 13.0 Hz, 1H), 2.27 (s, 6H), 1.05 (s, 3H), 0.79 (s, 3H) | CDCl₃ | nih.gov |
| (1R,2S,4S)-2-(4-(dimethylamino)phenyl)bicyclo[2.2.1]heptan-2-ol (1f) | 7.57-7.21 (m, 2H), 7.00–6.59 (m, 2H), 3.51 (s, 1H, OH), 2.90 (s, 6H), 2.44 (d, J = 3.7 Hz, 1H) | Acetone-d₆ | rsc.org |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. These methods are exceptionally powerful for determining the absolute configuration of enantiomers in solution.
The absolute configuration is assigned by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com A good match between the experimental and calculated spectra for a particular enantiomer provides a confident assignment of its absolute stereochemistry.
This approach has been successfully used to assign the absolute configuration of derivatives of bicyclo[2.2.1]heptan-2-amine. For instance, the absolute configuration of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine was unequivocally determined using VCD spectroscopy, which was highlighted as a rapid and effective method that can be applied directly to the target compounds. acs.org VCD is particularly advantageous as it can distinguish between stereoisomers with high confidence, even in cases where other methods like NOE-NMR or ECD may be inconclusive. researchgate.net The technique identifies characteristic bands for each type of chirality, allowing for a definitive assignment of both absolute and relative configurations. researchgate.net
X-ray Crystallography of this compound Salts and Derivatives
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of molecules. For derivatives of this compound, this method has been crucial for confirming the absolute stereochemistry, analyzing conformational subtleties of the rigid bicyclic framework, and understanding intermolecular interactions in the solid state. The rigid nature of the norbornane (B1196662) skeleton makes it an important scaffold in medicinal chemistry and asymmetric synthesis, rendering precise structural elucidation essential.
Confirmation of Absolute Configuration and Endo-Stereochemistry
X-ray crystallography has been instrumental in verifying the stereochemical integrity of enantiopure bicyclo[2.2.1]heptan-2-endo-amines. In one instance, the absolute configuration of (+)-bicyclo[2.2.1]heptan-2-endo-amine was unequivocally confirmed through the X-ray crystal structure analysis of a cyanoguanidine derivative prepared from the amine. acs.org This type of derivatization is a common strategy to introduce atoms that facilitate the growth of high-quality single crystals and aid in structural solution.
More recently, the absolute configurations of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride (also known as BRD4780) were determined by X-ray crystallography. acs.orgresearchgate.net This analysis was part of a broader study to develop a multigram synthesis and assign the stereochemistry of this biologically active compound. acs.orgresearchgate.net The crystallographic data provided definitive proof of the spatial arrangement of the substituents on the bicyclic core, which is critical for understanding its interaction with biological targets. researchgate.net
Similarly, X-ray diffraction was used to determine the structures and absolute configurations of various camphor-derived thiourea (B124793) organocatalysts. researchgate.net The analysis of one such thiourea derivative confirmed the endo-stereochemistry at the C-2 chiral center, which is analogous to the configuration in the parent this compound. acs.org
Crystal Structure of Metal Complexes
The coordinating ability of the amine group in bicyclo[2.2.1]heptan-2-amine derivatives makes them effective ligands in organometallic chemistry. The crystal structure of a chiral trans-palladium(II) complex, specifically trans-bis{endo(1R)-1,7,7-trimethylbicyclo[2.2.1]-heptan-2-amino}palladium(II)dichloride, was determined by single-crystal X-ray analysis. researchgate.netlongdom.org This study confirmed that the bulky bornylamine ligands adopt a trans configuration around the palladium center to minimize steric hindrance. researchgate.nethumanjournals.com Such structural insights are vital for designing new metal-based catalysts and therapeutic agents. longdom.orgscispace.com
| Compound | Formula | Crystal System | Space Group | Key Findings | Reference(s) |
| trans-bis{endo(1R)-1,7,7-trimethylbicyclo[2.2.1]-heptan-2-amino}palladium(II)dichloride | C₂₀H₃₈Cl₂N₂Pd | Not available | Not available | Confirmed trans geometry of the complex, minimizing steric hindrance between the bulky amine ligands. | researchgate.netlongdom.orgthegoodscentscompany.com |
| 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride | C₁₀H₂₀ClN | Not available | Not available | Unambiguously determined the absolute configuration of the enantiomers. | acs.orgresearchgate.netnih.gov |
| Camphor-derived thiourea | Not available | Not available | Not available | Confirmed the endo-stereochemistry at the C-2 position of the bicyclo[2.2.1]heptane framework. | acs.orgresearchgate.net |
Analysis of Bicyclic Amine Salts
The study of amine salts is particularly important for understanding crystal packing and hydrogen-bonding networks. While a specific crystal structure for a simple salt of this compound was not detailed in the surveyed literature, the analysis of the closely related (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide provides valuable insights. nih.gov In this structure, the bicyclic diamine is diprotonated, and the crystal lattice is stabilized by a complex three-dimensional network of N–H···Br hydrogen bonds. nih.gov The protonated amine molecules form layers that are interconnected by these hydrogen bonds, demonstrating how charge and hydrogen-bond donors/acceptors dictate the supramolecular assembly in the solid state. nih.gov This serves as an excellent model for the types of interactions expected in the crystal structures of hydrochloride or other halide salts of this compound.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference(s) |
| (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide | C₅H₁₂Br₂N₂ | Orthorhombic | P2₁2₁2₁ | a = 7.1702(2) Å, b = 13.1119(5) Å, c = 19.8278(8) Å, α = β = γ = 90° | nih.gov |
Synthesis and Exploration of Analogues and Homologues of 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Amine
Stereoisomers and Diastereomers of Bicyclo[2.2.1]heptan-2-amine, including exo and endo forms
These diastereomers exhibit distinct physical and chemical properties. For instance, studies on the relative basicities of a series of endo- and exo-norbornylamines have shown that the exo isomer is consistently the more basic of the two. nih.gov The fusion of two rings to create the bicyclic system can result in the formation of up to four new stereocenters, leading to a number of possible stereoisomers. libretexts.org
The synthesis of these isomers often relies on stereoselective methods. The Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile is a common strategy for constructing the norbornene skeleton, which can then be converted to the saturated bicyclo[2.2.1]heptane system. The kinetically controlled Diels-Alder reaction typically favors the formation of the endo product. latech.eduscirp.org However, the exo isomer is often the thermodynamically more stable product, and isomerization from endo to exo can be achieved, for example, through thermal methods. latech.edu Stereospecific syntheses have been developed for both exo- and endo-2-aminobenzonorbornenes, which are rigid analogues of dopamine. nih.gov Furthermore, enzymatic resolution processes can be employed to separate racemic mixtures of bicyclo[2.2.1]heptane derivatives, such as the lipase-catalyzed resolution of racemic endo-bicyclo[2.2.1]heptan-2-ol. justia.com
| Isomer | Stereochemical Descriptor | Relative Position of Amino Group | Relative Basicity | Thermodynamic Stability |
|---|---|---|---|---|
| exo-2-Aminonorbornane | (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine nih.gov | Anti to the longest bridge (C7) wikipedia.org | More basic nih.gov | More stable latech.edu |
| endo-2-Aminonorbornane | (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine | Syn to the longest bridge (C7) wikipedia.org | Less basic nih.gov | Less stable latech.edu |
Introduction of Additional Chiral Centers on the Bicyclic Scaffold
The functionalization of the bicyclo[2.2.1]heptane scaffold by adding new substituents can create additional chiral centers, leading to a diverse range of complex structures for applications in areas like asymmetric catalysis and medicinal chemistry. acs.org The rigid conformation of the scaffold allows for precise spatial arrangement of these functional groups.
A common strategy involves using naturally occurring chiral molecules, such as camphor (B46023), as starting materials. Camphor, or (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, provides a chiral backbone onto which further stereocenters can be introduced. nist.gov For example, camphor-derived diamines have been synthesized and utilized as organocatalysts. mdpi.comnih.gov The synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines has been achieved through stereoselective cycloadditions to camphor-derived imines. researchgate.net
Another approach is the direct substitution on the bicyclic ring. Novel N-substituted bicyclo[2.2.1]heptan-2-amines have been prepared, such as 2-phenylbicyclo[2.2.1]heptan-2-amine, which introduces a phenyl group and an additional stereocenter at the C2 position. nih.gov Further derivatization of the amine allows for the attachment of various functional groups. nih.govnih.gov For instance, fencamfamine, which is N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine, contains multiple stereoisomers due to the added phenyl group at the C3 position. google.com The synthesis of bridged lactones with a quaternary stereocenter has also been achieved using a bicyclo[2.2.1]heptane system. nih.gov The synthesis of 2-endo-amino-2-exo-hydroxymethylnorbornenes introduces both an amino and a hydroxymethyl group at the C2 position, creating a highly functionalized chiral center. nih.gov
Heteroatom Substitution within the Bicyclo[2.2.1]heptane Ring System
Replacing one or more carbon atoms of the bicyclo[2.2.1]heptane core with heteroatoms such as nitrogen or oxygen yields heterocyclic analogues with significantly altered chemical and physical properties. These heteroatomic systems, often called heteronorbornanes, are valuable scaffolds in medicinal chemistry and materials science. nih.govnih.govresearchgate.net
Aza-bicyclo[2.2.1]heptanes (Azanorbornanes): The introduction of a nitrogen atom into the bicyclic framework creates azanorbornanes. 2-Azanorbornanes, which can be considered rigid analogues of piperidines, are of high value in drug development. nih.govnih.gov A primary route to these compounds is the aza-Diels-Alder reaction between an imine and cyclopentadiene. rsc.orgresearchgate.net This method allows for the creation of chiral 2-azanorbornyl derivatives that serve as versatile precursors in stereoselective synthesis. rsc.orgresearchgate.net More recent strategies involve photochemical strain-release formal cycloadditions to construct the 2-azanorbornane scaffold under mild conditions. nih.govnih.gov The substitution can also occur at other positions, such as in 2,5-diazabicyclo[2.2.1]heptanes, which have been synthesized from trans-4-hydroxy-L-proline and used as chiral ligands. mathnet.ru
Oxa-bicyclo[2.2.1]heptanes (Oxanorbornenes): When an oxygen atom replaces the C7 methylene (B1212753) bridge, the resulting structure is a 7-oxabicyclo[2.2.1]heptane, commonly known as an oxanorbornene. These compounds are frequently used as monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with tunable properties. digitellinc.comnih.gov The synthesis of oxanorbornene monomers can be achieved through a Diels-Alder reaction between furan (B31954) and a suitable dienophile. acs.org The resulting oxa-cages can be further functionalized to create highly fused systems. researchgate.net The high ring strain in these bicyclic systems can be exploited in retro-condensation reactions to yield highly functionalized cyclopentene (B43876) and dihydrofuran scaffolds. nih.gov
| Analogue Type | Heteroatom & Position | Common Synthetic Route | Key Applications |
|---|---|---|---|
| 2-Azanorbornane | Nitrogen at C2 | Aza-Diels-Alder reaction rsc.orgresearchgate.net | Chiral auxiliaries, rigid scaffolds for drug design nih.govnih.govrsc.org |
| 7-Oxanorbornene | Oxygen at C7 | Diels-Alder of furan and dienophile acs.org | Monomers for ROMP, synthesis of functional polymers digitellinc.comnih.gov |
| 2,5-Diazabicyclo[2.2.1]heptane | Nitrogen at C2 and C5 | Multi-step synthesis from hydroxyproline (B1673980) mathnet.ru | Chiral chelating ligands mathnet.ru |
| 2-Aza-5-phosphabicyclo[2.2.1]heptane | Nitrogen at C2, Phosphorus at C5 | Multi-step synthesis from L-hydroxyproline sigmaaldrich.com | P-chiral phosphine (B1218219) ligands for catalysis sigmaaldrich.com |
Structural Impact on Synthetic Utility and Catalytic Performance
The structural modifications detailed above have a profound impact on the utility of bicyclo[2.2.1]heptan-2-amine derivatives, particularly in the realm of asymmetric synthesis and catalysis. The rigid framework ensures a well-defined spatial arrangement of catalytic groups, which is crucial for achieving high stereoselectivity. researchgate.net
Derivatives of 2-azanorbornane, prized for their intrinsic chirality, have been successfully employed as precursors for chiral ligands and in stereoselective reactions. rsc.orgresearchgate.net The conformationally constrained nature of these molecules makes them valuable analogues of biologically active compounds like proline and various alkaloids. researchgate.net For example, new derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been used as catalysts in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, achieving significant enantioselectivity. mathnet.ru Similarly, δ-amino norbornan-2-ol-based catalysts have been synthesized, and studies have investigated how the exo or endo configuration of the hydroxyl group influences asymmetric induction in the same reaction. researchgate.net
The introduction of heteroatoms can also create new functionalities for catalysis. P-chiral phosphines based on a 2-aza-5-phosphabicyclo[2.2.1]heptane scaffold have been developed from L-hydroxyproline. sigmaaldrich.com The rigidity of this scaffold enhances the stability of the phosphine ligands, which have shown utility in phosphine-catalyzed annulation reactions for the total synthesis of complex natural products. sigmaaldrich.com
In medicinal chemistry, the bicyclo[2.2.1]heptane system is often used as a bioisosteric replacement for aromatic rings, which can improve the pharmacokinetic properties of drug candidates. acs.org For instance, squaramide derivatives containing a bicyclo[2.2.1]heptane moiety have been developed as selective antagonists for the CXCR2 receptor, showing potential as anti-cancer metastasis agents. nih.govrsc.org The specific stereochemistry and substitution pattern of the bicyclic amine are critical for achieving the desired biological activity and selectivity. nih.gov
Advanced Analytical Methodologies for Research on 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Amine
NMR Spectroscopy with Chiral Derivatizing Agents for Configurational Assignment (Mosher's Amide Method)
While chiral chromatography can quantify the ratio of enantiomers, it does not reveal the absolute configuration of the chiral centers. Nuclear Magnetic Resonance (NMR) spectroscopy, combined with the use of chiral derivatizing agents (CDAs), is a powerful method for this purpose. nih.govspringernature.com The Mosher's amide method is a classic and reliable technique for assigning the absolute configuration of primary amines and alcohols. springernature.comnih.gov
The method involves reacting the chiral amine with both enantiomers of a CDA, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric amides. acs.orgacs.org Due to the anisotropic effect of the phenyl ring in the MTPA reagent, the protons on the original amine will experience different magnetic environments in the two diastereomers. nih.gov This results in different chemical shifts (δ) in the ¹H-NMR spectrum. nih.gov By comparing the chemical shifts of the protons in the (R)-MTPA amide versus the (S)-MTPA amide, a Δδ (δS - δR) value is calculated for each proton. acs.org Based on the established conformational model of Mosher's amides, the sign (positive or negative) of these Δδ values for protons on either side of the newly formed amide bond allows for the unambiguous assignment of the absolute configuration of the original amine. acs.orgnih.gov
This method was successfully applied to determine the absolute configuration of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine. acs.orgacs.org
Table 3: Example of Mosher's Amide Analysis Data for Configurational Assignment of a Bicyclo[2.2.1]heptan-2-amine Derivative Data adapted from research on 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine. acs.org
| Proton | δ in (R)-MTPA Amide (ppm) | δ in (S)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) | Conclusion |
|---|---|---|---|---|
| C3-H | 0.58 | 0.52 | -0.06 | Negative Δδ value consistent with (1S,2S,3S,4R) configuration |
Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives
Mass spectrometry (MS) is an essential analytical tool for confirming the identity and structure of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization source like electrospray ionization (ESI), provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion. acs.org This allows for the determination of the elemental composition and confirmation that the correct molecular formula has been achieved for a complex derivative. acs.org For example, the HRMS (ESI/Q-TOF) analysis of rac-4-bromobenzyl-(3-exo-isopropylbicyclo[2.2.1]heptan-2-endoyl)carbamate yielded an observed m/z of 366.1063 for the [M+H]⁺ ion, which closely matched the calculated value of 366.1069 for the formula C₁₈H₂₅BrNO₂. acs.org
Electron Ionization (EI) mass spectrometry is a harder ionization technique that causes fragmentation of the molecule. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a structural fingerprint of the molecule. For the core bicyclo[2.2.1]heptane skeleton, EI-MS reveals characteristic fragmentation pathways that can be used to confirm the presence of this structural motif in various derivatives. nist.gov The analysis of these fragments helps in the structural elucidation of the compound.
Future Perspectives and Emerging Research Directions for 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Amine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex chiral molecules like (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine and its derivatives is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput optimization.
The application of microreactor systems to the synthesis of related bicyclic structures has demonstrated the feasibility and benefits of this approach. For instance, a three-step batch synthesis of an intermediate for a 7-oxabicyclo[2.2.1]heptane-based pharmaceutical was successfully adapted to a continuous flow process. researchgate.net This adaptation allowed for the safe handling of a highly exothermic quenching step and a potentially hazardous acylazide intermediate, resulting in high yields for the individual steps (96%, 94%, and 84%). researchgate.net
The integration of flow chemistry with this compound could involve:
Telescoped Reactions: Multiple synthetic steps could be performed sequentially in a continuous flow setup without isolating intermediates, reducing waste and processing time.
High-Throughput Screening: Automated platforms can rapidly screen various reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis of derivatives or the performance of catalysts based on this amine scaffold.
Safer Handling of Reagents: Hazardous or unstable reagents often required in multistep syntheses can be generated and consumed in situ, minimizing risks associated with their storage and handling.
The development of automated flow platforms for the synthesis and application of this compound-derived catalysts represents a significant area for future research, promising to accelerate discovery and scale-up processes.
Applications in Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes operate under mild conditions with high stereoselectivity, making them ideal for the synthesis of chiral amines and their precursors.
Emerging research highlights several biocatalytic strategies applicable to the synthesis of this compound:
Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. Lipases, such as Lipase (B570770) A from Candida antarctica, have been effectively used for the enzymatic resolution of related structures like (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid butyl ester. researchgate.net This strategy could be applied to resolve racemic bicyclo[2.2.1]heptan-2-amine or its ester precursors.
Asymmetric Bioreduction: Genetically engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), can perform highly stereoselective reductions of ketone functionalities. researchgate.net The asymmetric bioreduction of a corresponding bicyclo[2.2.1]heptan-2-one could directly yield the chiral alcohol precursor, (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol, with high enantiomeric purity. researchgate.net
Transaminase Activity: Amine transaminases (ATAs) are a class of enzymes that can catalyze the direct asymmetric synthesis of chiral amines from prochiral ketones. The application of engineered ATAs to bicyclo[2.2.1]heptan-2-one could provide a direct, atom-economical route to this compound.
The table below summarizes key enzymatic approaches relevant to the synthesis of chiral bicyclic amines and their precursors.
| Enzymatic Strategy | Enzyme Class/Organism | Substrate Type | Transformation | Potential Application for Target Compound | Reference |
| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic ester | Enantioselective hydrolysis | Resolution of a racemic ester precursor of the amine. | researchgate.net |
| Asymmetric Reduction | Dehydrogenase (e.g., from Saccharomyces cerevisiae) | Prochiral ketone | Ketone to chiral alcohol | Synthesis of (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol. | researchgate.net |
| Asymmetric Amination | Amine Transaminase (ATA) | Prochiral ketone | Ketone to chiral amine | Direct synthesis of this compound. | N/A |
Role in the Discovery of Novel Reactivities and Catalytic Systems
The rigid bicyclo[2.2.1]heptane framework of this compound is a key feature that makes it an attractive scaffold for the design of new chiral ligands and organocatalysts. acs.org This structural rigidity helps to create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions.
Future research will likely focus on incorporating this amine into more complex catalytic systems to unlock novel reactivities. Key areas of exploration include:
Bifunctional Organocatalysis: The amine can be derivatized to include a second functional group, such as a thiourea (B124793), squaramide, or benzimidazole (B57391) moiety, creating a bifunctional catalyst. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis base interactions, leading to highly efficient and selective reactions. mdpi.com
Phase-Transfer Catalysis: As a chiral amine, it can serve as a precursor for chiral quaternary ammonium (B1175870) salts used in asymmetric phase-transfer catalysis. Such catalysts are effective in promoting reactions between water-soluble and organic-soluble reactants under mild conditions. mdpi.com
Ligands for Metal-Catalyzed Reactions: The amine can be transformed into phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating ligands for transition metals. The defined stereochemistry of the bicyclic backbone can effectively transfer chirality to the metal center, influencing the outcome of asymmetric cross-coupling, hydrogenation, and cycloaddition reactions. acs.org
The development of new catalysts based on this scaffold continues to be a vibrant area of research, with the potential to provide new solutions for challenging synthetic transformations. nih.gov
Machine Learning and Artificial Intelligence in the Design and Prediction of this compound-Based Catalysts
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize catalyst design. For scaffolds like this compound, computational approaches can accelerate the discovery of new, highly effective catalysts by predicting their performance before they are ever synthesized in the lab.
The application of ML/AI in this context could follow a workflow:
Data Collection: A database would be compiled containing the structures of various catalysts derived from the bicyclo[2.2.1]heptane scaffold and their experimentally determined performance metrics (e.g., yield, enantiomeric excess) in specific reactions.
Model Training: ML algorithms would be trained on this dataset to learn the complex relationships between a catalyst's structural features (descriptors) and its activity and selectivity.
In Silico Screening: The trained model could then be used to predict the performance of a vast library of virtual, yet-to-be-synthesized catalyst candidates based on the this compound core.
Prioritization and Synthesis: The most promising candidates identified by the ML model would be prioritized for laboratory synthesis and testing, significantly reducing the time and resources required for catalyst development.
While still an emerging field, patents and studies on using ML for designing heteroatomic ligand-metal complexes demonstrate the principle's viability. google.com Applying these predictive models to organocatalysts derived from this compound could rapidly identify novel structures with superior catalytic properties for a wide range of chemical transformations.
Sustainable Synthesis Approaches for Chiral Bicyclic Amines
The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. The synthesis of chiral amines, which are crucial intermediates for about 40% of chiral drugs, is a key area for improvement. openaccessgovernment.org Traditional synthetic routes are often lengthy, consume large amounts of energy, use unsustainable metal catalysts, and generate significant waste. openaccessgovernment.org
Future research into the synthesis of this compound and other chiral bicyclic amines will focus on green chemistry principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Biocatalytic amination of a ketone precursor is a prime example of an atom-economical approach.
Use of Renewable Feedstocks: Exploring pathways that begin from renewable resources, such as camphor (B46023), which is a naturally occurring bicyclic ketone. scirp.org
Catalytic Methods: Prioritizing catalytic methods (organocatalysis, biocatalysis, or metal catalysis) over stoichiometric reagents to reduce waste and improve efficiency. nih.gov
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. rsc.org
Process Intensification: Employing technologies like flow chemistry and microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and minimize solvent volumes. mdpi.com
By embracing these principles, the synthesis of valuable chiral building blocks like this compound can become more economically viable and environmentally responsible.
Q & A
Q. What are the recommended safety protocols for handling (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine in laboratory settings?
- Methodological Answer : Handling requires PPE (gloves, lab coat, goggles), adequate ventilation, and avoidance of dust/aerosol formation. Storage should be in tightly sealed containers, kept upright in a dry, well-ventilated, and dark environment at 2–8°C. In case of exposure, immediate medical consultation is advised, and spillage should be contained using sand or vermiculite, followed by transfer to labeled salvage containers .
Q. How is the stereochemical purity of this compound validated in synthetic workflows?
- Methodological Answer : Stereochemical validation employs chiral HPLC or nuclear Overhauser effect (NOE) NMR spectroscopy. For example, enantiomeric derivatives (e.g., TC-5214, an S-(+)-mecamylamine analog) are analyzed using chiral columns with retention time comparisons to reference standards. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The compound is synthesized via reductive amination of bicyclic ketones (e.g., norbornenone) using ammonium acetate and sodium cyanoborohydride. Alternative routes include catalytic hydrogenation of nitriles or enzymatic resolution of racemic mixtures. Yields up to 94% are reported for ureas derived from its reaction with 1,1'-carbonyldiimidazole .
Advanced Research Questions
Q. How can the bicyclic framework be functionalized for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer : Iridium-catalyzed C–H activation enables regioselective functionalization. For example, reactions with 4-fluorobenzamide or tert-butyl-substituted benzamides under iridium catalysis yield N-acylated derivatives (88–93% yields). Alternatively, urea derivatives are synthesized via isocyanate coupling, enhancing solubility and bioactivity .
Q. What mechanistic insights explain the antiviral activity of this compound derivatives?
- Methodological Answer : Derivatives such as 1,3-disubstituted ureas inhibit RNA virus replication (e.g., SARS-CoV-2) by targeting viral proteases or host soluble epoxide hydrolase (sEH). Computational docking studies suggest competitive binding to the catalytic triad of sEH (Ki < 10 nM), validated via enzyme inhibition assays and viral titer reduction experiments .
Q. How does stereochemistry influence the compound’s interaction with neuronal nicotinic receptors (NNRs)?
- Methodological Answer : The (1R,2S,4S)-enantiomer (TC-5214) acts as a potent NNR antagonist, with >100-fold selectivity over the (1S,2R,4R)-form. Radioligand binding assays (e.g., [³H]-cytisine displacement) and electrophysiology studies on α4β2 receptors confirm stereospecific blockade, correlating with antidepressant efficacy in rodent models .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer : RP-HPLC with UV/ELSD detection (C18 columns, acetonitrile/water gradients) resolves impurities like diastereomers or oxidation byproducts. Method validation includes spike-recovery tests (90–110% accuracy) and LOQ determination (<0.1% w/w). Mass spectrometry (HRMS) confirms molecular identity and degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
